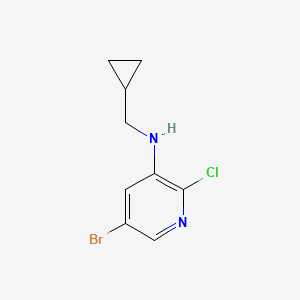
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine: is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, along with a cyclopropylmethyl group attached to the nitrogen atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes:
Halogenation: Starting with a pyridine derivative, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions.
Amination: The halogenated pyridine is then reacted with cyclopropylmethylamine under suitable conditions to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the halogen substituents.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the halogen atoms.
Oxidation Products: Formation of N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced amine derivatives.
Coupling Products: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of new chemical bonds.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry:
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
Material Science: Employed in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-Bromo-4-chloro-3-iodopyridin-2-amine
- 5-Bromo-6-chloro-3-iodopyridin-2-amine
Comparison:
- Structural Differences: While similar in having halogenated pyridine or pyrimidine rings, the substituents and their positions differ, leading to variations in reactivity and applications.
- Unique Properties: 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine is unique due to the presence of the cyclopropylmethyl group, which imparts specific steric and electronic properties, making it suitable for certain reactions and applications that other similar compounds may not be as effective in.
Eigenschaften
Molekularformel |
C9H10BrClN2 |
|---|---|
Molekulargewicht |
261.54 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10BrClN2/c10-7-3-8(9(11)13-5-7)12-4-6-1-2-6/h3,5-6,12H,1-2,4H2 |
InChI-Schlüssel |
XYTVRCCIXNWXJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=C(N=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


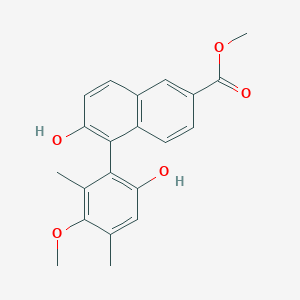

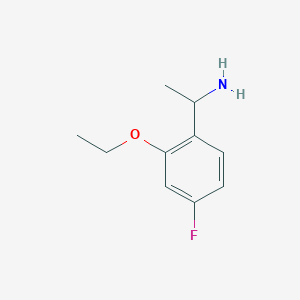


![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
![Sodium [(S)-1,2-Diaminopropane-N,N,N',N'-tetraacetato]samarate(III)](/img/structure/B12083033.png)
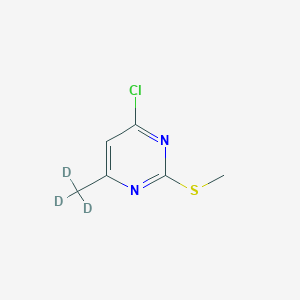
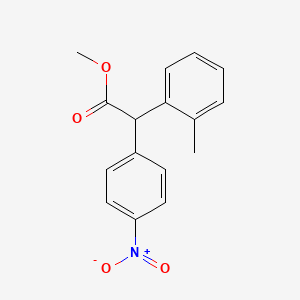
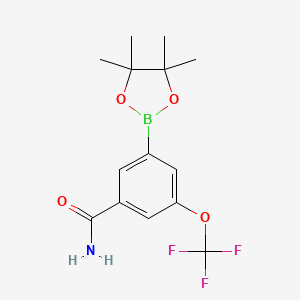
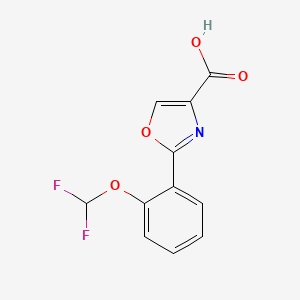
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)


